1-((Trifluoromethoxy)methyl)cyclobutan-1-amine hydrochloride
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Overview
Description
1-((Trifluoromethoxy)methyl)cyclobutan-1-amine hydrochloride is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a cyclobutanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Trifluoromethoxy)methyl)cyclobutan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction involving alkenes or through intramolecular cyclization of suitable precursors.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents.
Formation of Hydrochloride Salt: The final step involves converting the free amine into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-((Trifluoromethoxy)methyl)cyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethoxy group or the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines, thiols,
Properties
Molecular Formula |
C6H11ClF3NO |
---|---|
Molecular Weight |
205.60 g/mol |
IUPAC Name |
1-(trifluoromethoxymethyl)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H10F3NO.ClH/c7-6(8,9)11-4-5(10)2-1-3-5;/h1-4,10H2;1H |
InChI Key |
MXISKNXEFIPVPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(COC(F)(F)F)N.Cl |
Origin of Product |
United States |
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